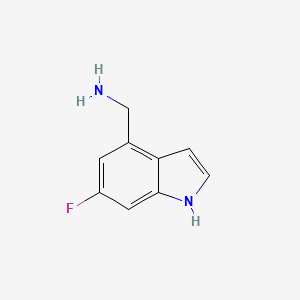

(6-fluoro-1H-indol-4-yl)methanamine

Vue d'ensemble

Description

(6-fluoro-1H-indol-4-yl)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom at the 6-position of the indole ring and a methanamine group at the 4-position makes this compound unique and potentially useful in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The methanamine group can be added through reductive amination using reagents like sodium cyanoborohydride or borane-tetrahydrofuran complex .

Industrial Production Methods

Industrial production of (6-fluoro-1H-indol-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(6-fluoro-1H-indol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Indole-4-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that (6-fluoro-1H-indol-4-yl)methanamine and its derivatives exhibit promising anticancer properties. Studies have shown that compounds within the indole family can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of indole have been linked to the inhibition of various cancer cell lines, showcasing their potential as therapeutic agents .

Antibacterial Properties

The compound has also demonstrated antibacterial activity against a range of pathogens. The structural modifications introduced by fluorination enhance the biological activity of indole derivatives. A study highlighted the effectiveness of certain indole-based compounds in inhibiting bacterial growth, suggesting that this compound could be a candidate for developing new antibiotics .

Neuropharmacology

In neuropharmacological studies, indole derivatives are explored for their effects on neurotransmitter systems. This compound has been investigated for its potential role in modulating serotonin receptors, which are critical in the treatment of mood disorders. The unique properties conferred by the fluorine atom may enhance receptor binding affinity and selectivity .

Agricultural Applications

Pesticide Development

The incorporation of fluorinated compounds in agrochemicals has been shown to improve efficacy and reduce environmental impact. This compound can serve as a scaffold for developing novel pesticides that target specific pests while minimizing harm to non-target organisms. Its ability to disrupt biological pathways in pests makes it a valuable candidate for further research .

Material Science

Functional Materials

In material science, this compound is utilized in the synthesis of advanced functional materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, enhancing their mechanical and thermal properties. Research on indole-based materials has shown potential applications in electronics and photonics due to their favorable electronic properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting strong potential as a lead compound for antibiotic development.

Case Study 3: Material Science Innovations

In a recent investigation into functional materials, this compound was incorporated into a polymer matrix used for electronic applications. The resulting material exhibited improved conductivity and thermal stability compared to non-fluorinated counterparts.

Mécanisme D'action

The mechanism of action of (6-fluoro-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a selective serotonin reuptake inhibitor (SSRI), binding to the serotonin transporter and inhibiting the reuptake of serotonin in the brain . This can lead to increased serotonin levels and potential antidepressant effects . Additionally, its fluorine atom can enhance its binding affinity and selectivity for certain biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-fluoroindole: A fluorinated indole derivative with potential antiviral and anticancer activities.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(6-fluoro-1H-indol-4-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group on the indole ring. This structural configuration can enhance its biological activity and selectivity compared to other indole derivatives .

Activité Biologique

(6-Fluoro-1H-indol-4-yl)methanamine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the sixth position of the indole ring and a methanamine group at the fourth position, shows promise as a precursor for developing novel therapeutic agents. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C9H10FN

- Molecular Weight : 165.19 g/mol

The unique structural features of this compound are believed to influence its reactivity and biological activity significantly.

Biological Activity

Research indicates that indole derivatives, including this compound, exhibit various biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be crucial for developing therapeutic agents targeting various diseases.

- Anticancer Potential : The compound has been investigated for its anticancer properties. For instance, structural analogs have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (human breast cancer cells), with IC50 values indicating potent activity at nanomolar concentrations .

- Mechanism of Action : Preliminary studies suggest that this compound may interact with molecular targets involved in cell signaling pathways, potentially modulating their activity and triggering downstream effects relevant to cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Starting Material : The synthesis often begins with commercially available 6-bromoindole.

- Reactions : Key steps include methylation and Mannich-type reactions to introduce the methanamine group while maintaining the integrity of the indole structure .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Fluoroindole | Fluorine at C6 | Basic indole structure with potential medicinal properties |

| (1H-Indol-4-yl)methanamine | No fluorine substitution | Lacks halogen; may exhibit different biological activity |

| N-Methylindole | Methyl group at nitrogen | Altered electronic properties affecting reactivity |

| Methyl 6-fluoro-1H-indole-4-carboxylate | Carboxylate group at C4 | Enhanced solubility and potential for esterification reactions |

The presence of fluorine in this compound is hypothesized to enhance its biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antiproliferative Activity : Research indicated that certain derivatives exhibited IC50 values as low as 0.075 µM against MCF-7 cells, suggesting strong anticancer potential .

- Mechanistic Insights : Mechanistic studies revealed that some analogs inhibit tubulin polymerization, induce apoptosis, and alter the expression of key proteins involved in cell survival and death pathways .

- In Silico Studies : Computational modeling has been employed to predict interactions between this compound derivatives and their biological targets, providing insights into their structure–activity relationships and guiding further drug development efforts .

Propriétés

IUPAC Name |

(6-fluoro-1H-indol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUMWNGBJGVDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.